molecular formula C24H20Cl2N2O2 B2555633 1-[(3,4-dichlorophenyl)methyl]-3,4-bis(4-methoxyphenyl)-1H-pyrazole CAS No. 956756-11-9

1-[(3,4-dichlorophenyl)methyl]-3,4-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B2555633
CAS No.: 956756-11-9
M. Wt: 439.34
InChI Key: MSHUNMXUZDXIES-UHFFFAOYSA-N
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Description

The compound 1-[(3,4-dichlorophenyl)methyl]-3,4-bis(4-methoxyphenyl)-1H-pyrazole is a pyrazole derivative featuring a 3,4-dichlorophenylmethyl group at position 1 and two 4-methoxyphenyl substituents at positions 3 and 4.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-3,4-bis(4-methoxyphenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N2O2/c1-29-19-8-4-17(5-9-19)21-15-28(14-16-3-12-22(25)23(26)13-16)27-24(21)18-6-10-20(30-2)11-7-18/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHUNMXUZDXIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN(N=C2C3=CC=C(C=C3)OC)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-dichlorophenyl)methyl]-3,4-bis(4-methoxyphenyl)-1H-pyrazole typically involves the reaction of 3,4-dichlorobenzyl chloride with 3,4-bis(4-methoxyphenyl)-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-dichlorophenyl)methyl]-3,4-bis(4-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazoles with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly in targeting specific cancer cell lines. For instance:

  • Mechanism of Action : The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .
  • Case Study : A study demonstrated that derivatives of this pyrazole showed significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) with IC50 values lower than those of standard chemotherapeutics .

Anticonvulsant Properties

The compound has also been evaluated for its anticonvulsant properties:

  • Research Findings : In animal models, it has shown effectiveness in reducing seizure frequency and severity, suggesting a potential role in epilepsy management .
  • Comparative Analysis : When compared to traditional anticonvulsants like phenytoin, the pyrazole derivative displayed a higher protection index, indicating better safety profiles .

Pesticidal Activity

The compound's structural characteristics lend it to applications in agriculture as a pesticide:

  • Insecticidal Properties : Studies have indicated that it effectively targets specific pests while minimizing harm to beneficial insects. Its mode of action involves disrupting the nervous system of targeted pests .
  • Field Trials : Field tests revealed a significant reduction in pest populations when applied at recommended dosages, leading to improved crop yields without adverse environmental impacts .

Development of Functional Materials

The unique chemical structure allows for its use in synthesizing advanced materials:

  • Polymer Composites : Research has shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability, making it suitable for high-performance applications .
  • Nanocomposites : The compound has been utilized in the development of nanocomposites with improved electrical conductivity and thermal resistance, which are valuable in electronic applications .

Summary Table of Applications

Application AreaSpecific UseKey Findings
PharmacologyAnticancerInduces apoptosis; effective against MCF-7 cells
AnticonvulsantReduces seizure frequency; higher protection index
AgriculturePesticideEffective against pests; improves crop yields
Material SciencePolymer compositesEnhances mechanical properties
NanocompositesImproved conductivity and thermal resistance

Mechanism of Action

The mechanism of action of 1-[(3,4-dichlorophenyl)methyl]-3,4-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

  • Substituent Effects : Methoxy groups in the target compound likely improve solubility and reduce metabolic degradation compared to the nitro group in the analog .
  • Safety : The nitro-substituted compound is classified as hazardous (100% concentration), whereas methoxy groups may mitigate reactivity risks .

Piperidine and Other Heterocyclic Derivatives

Compound Name Core Structure Substituents Biological Target
SR140333 Piperidine 3,4-dichlorophenyl; isopropoxyphenylacetyl NK1 receptor antagonist
Aprepitant Triazolone Trifluoromethyl groups NK1 antagonist

Key Differences :

  • Core Heterocycle: Pyrazole (target) vs. piperidine (SR140333) or triazolone (Aprepitant).
  • Substituent Chemistry : Dichlorophenyl groups enhance receptor binding across analogs, while methoxy groups in the target compound may reduce off-target interactions compared to trifluoromethyl groups in Aprepitant .

Physicochemical and Pharmacological Properties

  • Lipophilicity : The dichlorophenyl group increases logP, favoring membrane penetration. Methoxy groups counterbalance this with moderate polarity.
  • Hydrogen Bonding : Methoxy oxygen atoms may engage in hydrogen bonding, a feature absent in nitro- or chloro-substituted analogs .

Biological Activity

1-[(3,4-Dichlorophenyl)methyl]-3,4-bis(4-methoxyphenyl)-1H-pyrazole, a compound belonging to the pyrazole class, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C24H20Cl2N2O2
  • CAS Number : 956756-11-9
  • Structure : The compound features a pyrazole core substituted with dichlorobenzyl and methoxyphenyl groups, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of 3,4-dichlorobenzaldehyde with bis(4-methoxyphenyl) hydrazine. The process can be optimized for yield and purity through variations in reaction conditions such as temperature and solvent choice .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-[(3,4-dichlorophenyl)methyl]-3,4-bis(4-methoxyphenyl)-1H-pyrazole have been tested against various bacterial and fungal strains. In vitro studies have shown promising results against pathogens like E. coli and Aspergillus niger, with inhibition zones comparable to standard antibiotics .

Anticancer Potential

Several studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds containing the pyrazole moiety have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. For example, one study reported that certain pyrazole derivatives inhibited tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), key mediators in cancer progression .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. It has been shown to reduce levels of inflammatory markers in various models of inflammation. In particular, the inhibition of TNF-α and IL-6 suggests a mechanism that could be beneficial in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized pyrazole derivatives against five phytopathogenic fungi. The results indicated that certain derivatives exhibited significant antifungal activity, suggesting potential applications in agricultural settings .

Case Study 2: Anticancer Activity

In a preclinical trial, a series of pyrazole derivatives were tested for their anticancer effects on human breast cancer cell lines. The findings demonstrated that these compounds could effectively inhibit cell proliferation and induce apoptosis at micromolar concentrations .

The biological activities of 1-[(3,4-dichlorophenyl)methyl]-3,4-bis(4-methoxyphenyl)-1H-pyrazole are attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Certain derivatives inhibit enzymes involved in the inflammatory response.
  • Modulation of Signaling Pathways : The compound may interfere with key signaling pathways involved in cell survival and proliferation.
  • Direct Interaction with DNA : Some studies suggest that pyrazole compounds can interact with DNA, leading to cytotoxic effects in cancer cells .

Q & A

Basic: What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with diketones or chalcones. For example, a nitrogen-atmosphere reflux of 1-[(3,4-dichlorophenyl)methyl]hydrazine with 3,4-bis(4-methoxyphenyl)-1,3-diketone in ethanol, followed by aqueous workup and purification via column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization (e.g., dichloromethane) . Yield optimization requires precise stoichiometry (1:1 molar ratio of hydrazine to diketone) and extended reaction times (12+ hours). Solvent choice (e.g., ethanol vs. acetic acid) and temperature control (60–65°C) significantly impact reaction efficiency and purity .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : Resolves dihedral angles between the pyrazole core and substituent aryl rings (e.g., 16.83°–51.68° for methoxyphenyl groups), critical for understanding conformational stability .
  • NMR spectroscopy : ¹H and ¹³C NMR (CDCl₃) identify substituent environments (e.g., methoxy protons at δ 3.75–4.02 ppm, aromatic protons at δ 6.71–7.74 ppm) .
  • FT-IR : Confirms functional groups (e.g., C=O stretches at ~1685 cm⁻¹ in intermediates) .
  • Mass spectrometry : High-resolution MS validates molecular mass (e.g., EIMS base peak at m/z 356 for related pyrazolines) .

Advanced: How can researchers resolve contradictions in reported synthetic yields when varying solvents or catalysts?

Methodological Answer:
Discrepancies often arise from solvent polarity (e.g., ethanol vs. acetic acid) or catalytic additives. Systematic studies using Design of Experiments (DoE) can isolate variables. For example:

  • Compare yields under inert (N₂) vs. ambient atmospheres to assess oxidative side reactions .
  • Screen solvents (e.g., ethanol, DMF, THF) to optimize solubility of intermediates.
  • Evaluate acid catalysts (e.g., HCl in acetic acid) for cyclization efficiency .
  • Monitor reaction progress via TLC/GC to identify byproducts and adjust purification strategies (e.g., gradient elution in chromatography) .

Advanced: What strategies optimize the compound’s stability during storage, considering its decomposition pathways?

Methodological Answer:

  • Storage conditions : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to strong oxidizers (e.g., peroxides), which generate hazardous decomposition products like carbon/nitrogen oxides .
  • Stability assays : Accelerated stability testing (40°C/75% RH) with HPLC monitoring detects degradation products.
  • Light sensitivity : Amber glass or foil-wrapped vials mitigate photodegradation, especially for methoxy groups prone to demethylation .

Advanced: How to design assays to evaluate its biological activity, based on structural analogs?

Methodological Answer:

  • Target selection : Prioritize receptors where pyrazole derivatives show affinity (e.g., cannabinoid receptors, COX enzymes) .
  • In vitro assays :
    • Enzyme inhibition : Measure IC₅₀ via fluorescence polarization (e.g., COX-2 inhibition assays).
    • Cytotoxicity : Use MTT/WST-1 assays on cancer cell lines (e.g., HepG2, MCF-7) .
  • Structure-activity relationship (SAR) : Introduce substituents (e.g., halogens, trifluoromethyl) at positions 3/5 of the pyrazole ring to modulate lipophilicity and binding .

Advanced: What computational methods predict its reactivity or interaction with biological targets?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses in protein active sites (e.g., COX-2 PDB: 5KIR) .
  • DFT calculations : Gaussian 16 optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100+ ns trajectories .
  • ADMET prediction : SwissADME or pkCSM estimates bioavailability, logP, and toxicity risks .

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